2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
A study highlighted the synthesis and evaluation of novel quinazoline and acetamide derivatives, including 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed significant curative activity against acetic acid-induced ulcer models and were found to be more effective than standard drugs in reducing ulcer and ulcerative colitis parameters. Their curative activity for peptic ulcer, induced by absolute alcohol, was also notably high, and no side effects were reported on liver and kidney functions upon prolonged oral administration, indicating their potential as safer therapeutic agents for ulcerative conditions (Alasmary et al., 2017).
Antitumor Applications
Another research avenue for this compound is in antitumor applications. A synthesis method for an antitumor compound, closely related to this compound, was developed with high overall yields and purity. This indicates the compound's potential use in oncology, particularly in the development of new cancer therapies due to its high purity and yield in synthesis processes, suggesting its effectiveness in targeted cancer treatments (Wei Bang-guo, 2008).
Analgesic and Anti-inflammatory Activities
Further research has demonstrated the compound's potential in analgesic and anti-inflammatory activities. Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and showed promising results in analgesic and anti-inflammatory tests, suggesting the compound's utility in developing new pain relief and anti-inflammatory medications. These compounds exhibited significant activity and had a mild ulcerogenic potential compared to traditional NSAIDs, highlighting their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2011).
Photo-Disruptive and Molecular Docking Studies
The compound has also been explored for its photo-disruptive properties and in molecular docking studies. Research focusing on 3-amino-2-methyl-quinazolin-4(3H)-ones, synthesized via green processes, included functional derivatives related to this compound. These compounds were found to be photo-active towards plasmid DNA under UV radiation, with some derivatives showing extraordinary activity even at low concentrations. This suggests their potential in developing photo-chemo or photodynamic therapeutics for cancer and antimicrobial treatments, providing insights into designing drugs that can be activated by light (Mikra et al., 2022).
Properties
IUPAC Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-11-10-21-19-16-8-3-4-9-17(16)23-20(24-19)28-13-18(25)22-14-6-5-7-15(12-14)27-2/h3-9,12H,10-11,13H2,1-2H3,(H,22,25)(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDHRTIUHUGSGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.